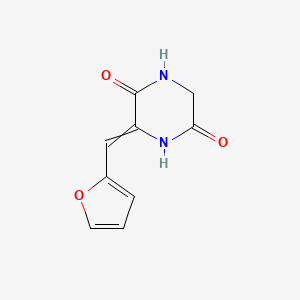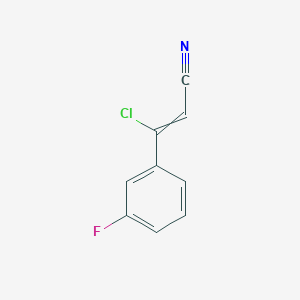
Dihexyl but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a diester of maleic acid and hexanol, characterized by its clear, colorless to pale yellow liquid appearance . This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexyl but-2-enedioate can be synthesized through the esterification of maleic acid with hexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction is as follows:
Maleic Acid+2Hexanol→Dihexyl but-2-enedioate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dihexyl but-2-enedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Hexanoic acid and maleic acid derivatives.
Reduction: Hexanol and maleic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dihexyl but-2-enedioate has several applications in scientific research and industry:
Chemistry: Used as a dienophile in Diels-Alder reactions, facilitating the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of dihexyl but-2-enedioate in chemical reactions involves the interaction of its ester functional groups with various reagents. In esterification, the hydroxyl groups of hexanol react with the carboxyl groups of maleic acid, forming ester bonds and releasing water. In hydrolysis, the ester bonds are cleaved by water or enzymes, reverting to the original alcohol and acid components .
Comparison with Similar Compounds
Similar Compounds
Dimethyl maleate: A diester of maleic acid and methanol, used in similar applications but with different physical properties.
Diethyl maleate: A diester of maleic acid and ethanol, also used in organic synthesis and industrial applications.
Uniqueness
Dihexyl but-2-enedioate is unique due to its longer alkyl chains, which impart different solubility and reactivity characteristics compared to its shorter-chain counterparts like dimethyl maleate and diethyl maleate. This makes it particularly useful in applications requiring specific hydrophobic properties .
Properties
Molecular Formula |
C16H28O4 |
|---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
dihexyl but-2-enedioate |
InChI |
InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |
InChI Key |
QMCVOSQFZZCSLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C=CC(=O)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-Chlorophenyl)-2-(3-phenylprop-2-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12513527.png)


![3-(3-{2-[2,6-dimethyl-4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)phenoxy]acetamido}-2-hydroxy-4-phenylbutanoyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B12513549.png)

![5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B12513558.png)
![Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B12513562.png)
![ethyl 3-(1-{2-[({4-[({[(2-ethylbutoxy)carbonyl]amino}imino)methyl]phenyl}amino)methyl]-1-methyl-1,3-benzodiazol-5-yl}-N-(pyridin-2-yl)formamido)propanoate](/img/structure/B12513565.png)
![4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-3-ium bromide](/img/structure/B12513570.png)
![3-Chloro-2-({7-[2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12513578.png)
![2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12513584.png)

